molecular formula C27H29NO11 B1671505 Epirubicin CAS No. 56420-45-2

Epirubicin

Cat. No.: B1671505
CAS No.: 56420-45-2
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-VTZDEGQISA-N
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Mechanism of Action

Target of Action

Epirubicin primarily targets DNA inside cancer cells . It is also known to inhibit topoisomerase II , an enzyme that aids in DNA replication, transcription, and repair .

Mode of Action

This compound exerts its antitumor effects by interfering with the synthesis and function of DNA . It forms complexes with DNA by intercalation between base pairs . This intercalation results in the inhibition of topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This causes the DNA to get tangled up and damaged, preventing the cells from dividing, which ultimately leads to cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been observed to inhibit the EPDR1/TRPC1 axis , thereby activating the PI3K/AKT signaling pathway . This results in diminished sensitivity to this compound in hepatocellular carcinoma cells . Additionally, this compound treatment has been associated with increased levels of reactive oxygen and nitrogen species (RONS), lipid peroxidation (LPO), and xanthine oxidase (XO), indicating its influence on oxidative stress pathways .

Pharmacokinetics

This compound exhibits a triphasic plasma clearance with times of roughly 3 minutes (α-phase), 1 hour (β-phase), and 30 hours (γ-phase) . It is extensively distributed into tissues, and the elimination of the drug is mainly biliary . The glucuronides of this compound and Epirubicinol are important metabolites of the drug .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in proliferation and viability in human umbilical vein endothelial cells (hUVEC), with lower doses resulting in a senescent phenotype in a large proportion of cells . It also causes an increase in pro-inflammatory cytokines and a significant decrease in metabolic activity . In cancer cells, this compound treatment has been associated with cell shrinkage and apoptosis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of comorbidity and age can influence this compound metabolism in sepsis, potentially affecting the effects of this compound in patients with sepsis . Additionally, the immunomodulatory effects of this compound can be influenced by the chemotherapy backbone, as observed in a study comparing the immunomodulatory effects of this compound/cyclophosphamide and docetaxel in breast cancer patients .

Biochemical Analysis

Biochemical Properties

Epirubicin exerts its effects by intercalating between the base pairs of DNA and RNA, thereby inhibiting their synthesis . This interaction with nucleic acids is a key aspect of its role in biochemical reactions. The intercalation triggers DNA cleavage by topoisomerase II, leading to cell death .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to decrease proliferation and viability in human umbilical vein endothelial cells (hUVEC), leading to a senescent phenotype in a large proportion of cells . This compound also activates the DNA damage response pathways in cells, making them less susceptible to infection-associated stress .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its ability to intercalate DNA strands. This intercalation results in complex formation which inhibits DNA and RNA synthesis . It also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death . This compound also generates free radicals that cause cell and DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, survival benefits prevailed when this compound was administered 24 hours after sepsis induction . This suggests that the timing of this compound administration can significantly influence its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study where this compound was administered intravenously at a dose of 5 mg/kg in mice, rats, rabbits, and dogs, the pharmacokinetics of this compound were investigated .

Metabolic Pathways

This compound undergoes extensive metabolism, characterized by complex biotransformation to relatively or totally inactive metabolites, including a 13-dihydro derivative, epirubicinol, 2 glucuronides, and 4 aglycones . The glucuronides of this compound and epirubicinol are very important, and this pathway, which is unique to this compound, might explain the better tolerability of this drug compared with doxorubicin .

Transport and Distribution

This compound is extensively distributed into tissues, and the elimination of the drug is predominantly biliary . This compound is more lipophilic than doxorubicin and has a larger volume of distribution .

Subcellular Localization

This compound, like other anthracyclines, acts by intercalating DNA strands . This suggests that its subcellular localization is primarily within the nucleus where it can interact with DNA. More specific studies on the subcellular localization of this compound are needed to fully understand its activity and function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epirubicin is synthesized through a series of chemical reactions starting from daunorubicin. The key step involves the epimerization of the hydroxyl group at the 4’ carbon of the sugar moiety . This process requires specific reaction conditions, including the use of strong acids or bases to facilitate the epimerization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56390-09-1 (hydrochloride)
Record name Epirubicin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0022987
Record name Epirubicin
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Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epirubicin
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Solubility

1.18e+00 g/L
Record name Epirubicin
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Record name Epirubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Epirubicin has antimitotic and cytotoxic activity. It inhibits nucleic acid (DNA and RNA) and protein synthesis through a number of proposed mechanisms of action: Epirubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. It also interferes with DNA replication and transcription by inhibiting DNA helicase activity., Epirubicin is an anthracycline cytotoxic agent. Although it is known that anthracyclines can interfere with a number of biochemical and biological functions within eukaryotic cells, the precise mechanisms of epirubicin's cytotoxic and/or antiproliferative properties have not been completely elucidated. Epirubicin forms a complex with DNA by intercalation of its planar rings between nucleotide base pairs, with consequent inhibition of nucleic acid (DNA and RNA) and protein synthesis. Such intercalation triggers DNA cleavage by topoisomerase II, resulting in cytocidal activity. Epirubicin also inhibits DNA helicase activity, preventing the enzymatic separation of double-stranded DNA and interfering with replication and transcription. Epirubicin is also involved in oxidation/reduction reactions by generating cytotoxic free radicals. The antiproliferative and cytotoxic activity of epirubicin is thought to result from these or other possible mechanisms., Epirubicin fights cancer through topoisomerase II inhibition, hence producing DNA strand breaks that finally lead to cell apoptosis. But anthracyclines produce free radicals that may explain their adverse effects. Dexrazoxane--an iron chelator--was proven to decrease free radical production and anthracycline cardiotoxicity. In this article, we report the concentrations of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) relative to 2'-deoxyguanosine (dGuo), and comet assay results from a study including 20 cancer patients treated with epirubicin. Plasma concentrations of vitamins A, E, C and carotenoids are also reported. All data were obtained before and immediately after epirubicin infusion. The ratios of 8-Oxo-dGuo to dGuo were measured in leukocyte DNA by HPLC-coulometry after NaI extraction of nucleic acids. Vitamins A and E and carotenoids were measured by HPLC-spectrophotometry. Vitamin C was measured by HPLC-spectrofluorimetry. Median 8-oxo-dGuo/dGuo ratios increased significantly from 0.34 to 0.48 lesions per 100,000 bases while per cent of tail DNA increased from 3.47 to 3.94 after chemotherapy 8-Oxo-dGuo/dGuo and per cent of tail DNA medians remained in the normal range. Only vitamin C decreased significantly from 55.4 to 50.3 microM Decreases in vitamins A, E, lutein and zeaxanthin were not significant, but concentrations were below the lower limit of the normal range both before and after chemotherapy. Only the correlation between comet assay results and vitamin C concentrations was significant (rho =-0.517, p = 0.023). This study shows that cellular DNA is damaged by epirubicin-generated free radicals which produce the mutagenic modified base 8-oxo-dGuo and are responsible for strand breaks. However, strand breaks are created not only by free radicals but also by topoisomerase II inhibition. In a previous study we did not find any significant change in urinary 8-oxo-dGuo excretion after adriamycin treatment. However, 8-oxo-dGuo may have increased at the end of urine collection as DNA repair and subsequent kidney elimination are relatively slow processes. In another study, authors used GC-MS to detect 8-oxo-dGuo in DNA and did not find any change after prolonged adriamycin infusion. Reasons for these apparent discrepancies are discussed.
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CAS No.

56420-45-2
Record name Epirubicin
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Record name Epirubicin [INN:BAN]
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Record name EPIRUBICIN
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Record name Epirubicin
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Melting Point

344.53 °C
Record name Epirubicin
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Record name Epirubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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